2,3-Dimethylindole-4,7-dione

Description

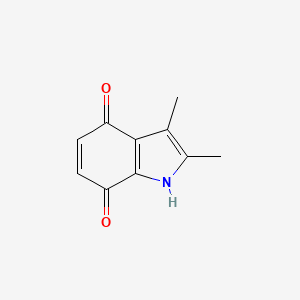

2,3-Dimethylindole-4,7-dione is a heterocyclic compound featuring an indole backbone substituted with methyl groups at positions 2 and 3 and ketone groups (diones) at positions 4 and 6.

Properties

CAS No. |

62676-76-0 |

|---|---|

Molecular Formula |

C10H9NO2 |

Molecular Weight |

175.18 g/mol |

IUPAC Name |

2,3-dimethyl-1H-indole-4,7-dione |

InChI |

InChI=1S/C10H9NO2/c1-5-6(2)11-10-8(13)4-3-7(12)9(5)10/h3-4,11H,1-2H3 |

InChI Key |

RUUQDFBLUDDOPY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(NC2=C1C(=O)C=CC2=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethylindole-4,7-dione can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole core. Subsequent oxidation of the indole derivative can introduce the ketone functionalities at positions 4 and 7 .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis followed by controlled oxidation processes. The use of microwave irradiation can significantly reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethylindole-4,7-dione undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 5 and 6.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide and hydrochloric acid are commonly used oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

Substitution: Halogenation can be achieved using bromine or chlorine under acidic conditions.

Major Products:

Oxidation: Formation of indolequinones.

Reduction: Formation of dihydroxyindoles.

Substitution: Halogenated indole derivatives.

Scientific Research Applications

2,3-Dimethylindole-4,7-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dimethylindole-4,7-dione involves its interaction with various molecular targets. The compound can undergo redox reactions, influencing cellular oxidative stress pathways. Its quinone derivatives can act as bioreductive alkylating agents, targeting nucleophilic sites in biological macromolecules .

Comparison with Similar Compounds

Core Structural Analog: Indole-4,7-dione

Indole-4,7-dione (unsubstituted) serves as the foundational scaffold for 2,3-dimethylindole-4,7-dione. Evidence highlights its synthesis via cyclocondensation reactions similar to those used for benzimidazole-diones . Key differences include:

- Substituent Effects : The addition of 2,3-dimethyl groups in the target compound enhances steric bulk and lipophilicity compared to the unsubstituted analog. This may influence solubility, metabolic stability, and membrane permeability .

- Redox Activity : The 4,7-dione moiety is redox-active, analogous to benzimidazole-4,7-diones, which undergo bioreduction under hypoxic conditions to exert cytotoxic effects .

Halogen-Substituted Indole-diones

Examples include 4,7-Dichloro-1H-indole-2,3-dione and 4,7-Dibromo-1H-indole-2,3-dione :

- Biological Implications : Halogenated indole-diones may exhibit altered binding affinities to biological targets (e.g., enzymes or DNA) compared to methyl-substituted derivatives.

Methoxy- and Methyl-Substituted Derivatives

4,7-Dimethoxy-2,3-dimethyl-1H-indole (CAS 14201-41-3) :

- Polarity vs. Lipophilicity : Methoxy groups increase polarity, whereas methyl groups enhance lipophilicity. This contrast impacts pharmacokinetic properties such as absorption and distribution.

- Steric Considerations : The 2,3-dimethyl substitution in the target compound may hinder interactions with planar biological targets (e.g., DNA intercalation) compared to smaller substituents.

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.